molecular formula C18H21ClO3 B123672 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate CAS No. 127755-21-9

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Cat. No.: B123672
CAS No.: 127755-21-9
M. Wt: 320.8 g/mol
InChI Key: YRWMJDSLUOLCLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be achieved through chemical synthesis methods. One common approach involves the esterification reaction between 4-Chlorobut-2-yn-1-ol and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the presence of an acid catalyst in an organic solvent . This method ensures the formation of the ester bond, resulting in the desired compound.

Chemical Reactions Analysis

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions or other substrates, facilitating catalytic reactions or forming complexes that exhibit unique chemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chlorobut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be compared with similar compounds such as 4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate While both compounds share a similar core structure, the presence of different substituents (eg, diethylamino group) can lead to variations in their chemical properties and applications

Properties

IUPAC Name

4-chlorobut-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c19-13-7-8-14-22-17(20)18(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1,3-4,9-10,16,21H,2,5-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMJDSLUOLCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)OCC#CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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